2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.:
Cat. No.: VC15557494
Molecular Formula: C25H20BrFN2O2
Molecular Weight: 479.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20BrFN2O2 |
|---|---|
| Molecular Weight | 479.3 g/mol |
| IUPAC Name | 9-bromo-5-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C25H20BrFN2O2/c1-2-13-30-20-10-5-16(6-11-20)22-15-23-21-14-18(26)7-12-24(21)31-25(29(23)28-22)17-3-8-19(27)9-4-17/h2-12,14,23,25H,1,13,15H2 |
| Standard InChI Key | GXQVCJBTVJLSEY-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)F |
Introduction
2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine is a complex organic compound characterized by its unique structure, which includes multiple functional groups and a fused bicyclic system. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles and benzoxazines, which are often explored for their pharmacological properties.
Key Features:
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Molecular Formula: C25H20BrFN2O2
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Molecular Weight: Approximately 491.4 g/mol
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Functional Groups: Allyloxy, bromine, fluorophenyl
Synthesis of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]13benzoxazine
The synthesis of this compound typically involves multiple synthetic steps, including cyclization and substitution reactions. Specific reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for successful synthesis and achieving desired purity and yield.
Synthesis Steps:
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Starting Materials: Typically involve aromatic precursors and appropriate reagents for forming the pyrazolo and benzoxazine rings.
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Reaction Conditions: Polar solvents can enhance reaction rates in nucleophilic substitution processes.
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Catalysts and Reagents: Commonly include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Chemical Reactions:
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Oxidation: Can react with oxidizing agents to form different products.
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Reduction: Can undergo reduction with reagents like lithium aluminum hydride.
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Nucleophilic Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Biological Activity and Potential Applications
Research into the biological activity of 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine suggests potential applications in pharmacology. Compounds with similar structures have been investigated for their activity against various biological targets, including enzymes and receptors involved in disease pathways.
Potential Applications:
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Pharmacology: Potential therapeutic properties due to its unique combination of functional groups.
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Medicinal Chemistry: Investigations into anti-inflammatory and anticancer activities are ongoing.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine. These include variations with different substituents on the phenyl ring, which can affect electronic properties and biological activity.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[4-(Methoxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Similar backbone with methoxy instead of allyloxy | Different electronic properties due to methoxy group |
| 2-[4-(Chloro)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Chlorine substituent instead of allyloxy | Potential differences in reactivity and biological activity |
| 2-[4-(Hydroxy)phenyl]-9-bromo-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine | Hydroxyl group replacing allyloxy | Enhanced hydrogen bonding capabilities |
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